Crotononitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.37 m. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 3rd degree, Reactive - 1st degree. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

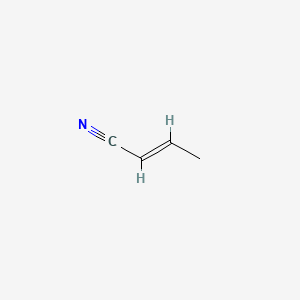

Structure

3D Structure

Properties

IUPAC Name |

(E)-but-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N/c1-2-3-4-5/h2-3H,1H3/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKKMVIVFRUYPLQ-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0063604, DTXSID801026544 | |

| Record name | 2-Butenenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-2-Butenenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801026544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

67.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Soluble in water (25 g/L at 25 deg C); [ChemIDplus] Slightly yellow clear liquid; [MSDSonline] | |

| Record name | 2-Butenenitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8129 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

16 °C | |

| Record name | 2-Butenenitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8129 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

32.0 [mmHg] | |

| Record name | 2-Butenenitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8129 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

627-26-9, 4786-20-3 | |

| Record name | trans-Crotononitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=627-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butenenitrile, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Crotononitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004786203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butenenitrile | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butenenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-2-Butenenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801026544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Crotononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.032 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-Crotononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BUTENENITRILE, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E74GS2HL23 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Crotononitrile fundamental chemical properties

An In-depth Technical Guide on the Core Chemical Properties of Crotononitrile (B213123)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental chemical and physical properties of this compound. It is intended for researchers, scientists, and professionals in drug development who utilize this versatile nitrile compound in their work. The information is presented in a structured format to facilitate easy access and comparison of data.

Chemical Identity

This compound, systematically named (E)-but-2-enenitrile, is an unsaturated nitrile with the chemical formula C₄H₅N.[1][2] It exists as a colorless to light yellow liquid with a pungent odor.[2][3] This compound is a valuable intermediate in organic synthesis due to the reactivity of its double bond and nitrile functional group.[2] this compound has two geometric isomers: cis ((Z)-isomer) and trans ((E)-isomer).[2][4]

| Identifier | Value |

| IUPAC Name | (E)-but-2-enenitrile[1][2] |

| Synonyms | 2-Butenenitrile, Crotonic nitrile, 1-Cyanopropene, 1-Propenyl cyanide, trans-Crotononitrile[1] |

| Molecular Formula | C₄H₅N[1][2] |

| Molecular Weight | 67.09 g/mol [1][2] |

| CAS Number | 627-26-9 ((E)-isomer), 1190-76-7 ((Z)-isomer), 4786-20-3 (mixture)[1][4][5] |

| InChI | 1S/C4H5N/c1-2-3-4-5/h2-3H,1H3/b3-2+[1][2] |

| InChI Key | NKKMVIVFRUYPLQ-NSCUHMNNSA-N[1][2] |

| SMILES | C/C=C/C#N[1] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. The data primarily corresponds to the trans-isomer or a mixture of cis and trans isomers, as specified in the references.

| Property | Value |

| Appearance | Clear light yellow liquid[2][6] |

| Melting Point | -51.5 °C[2] |

| Boiling Point | 120-121 °C[6][7] |

| Density | 0.824 g/mL at 25 °C[6][7] |

| Solubility in Water | 25 g/L at 25 °C[1] |

| Vapor Pressure | 32.0 mmHg[1] |

| Flash Point | 16 °C[1] |

| Refractive Index | n20/D 1.419[6][7] |

Chemical Reactivity

This compound is a reactive compound, participating in various organic reactions. Its reactivity is attributed to the presence of both a carbon-carbon double bond and a cyano group.

It is known to be a good hydrogen acceptor in ruthenium-catalyzed hydrogen transfer reactions.[8] For instance, alcohols and aldehydes can be oxidized to methyl esters using a ruthenium catalyst with this compound as the hydrogen acceptor.[8]

A notable reaction involving this compound is the Baylis-Hillman reaction, where it reacts with aldehydes, such as benzaldehyde, in the presence of a catalyst like 1,4-diazabicyclo[2][2][2]octane (DABCO) to form carbon-carbon bonds.[2][6]

Experimental Protocols

Synthesis of trans-Crotononitrile

A method for preparing single-configuration trans-crotononitrile starts from crotonic acid.[2]

Methodology:

-

Crotonic acid is mixed with dichloromethane (B109758) and a catalytic amount of DMF.[2]

-

Thionyl chloride is added to the mixture to form the acid chloride intermediate.[2]

-

The intermediate then reacts with ammonia (B1221849) water to produce trans-crotonamide.[2]

-

Finally, dehydration of trans-crotonamide using benzenesulfonyl chloride and pyridine (B92270) yields trans-crotononitrile.[2]

Purification

A mixture of cis- and trans-crotononitrile can be separated by preparative gas-liquid chromatography (GLC) on a column with 5% FFAP on Chromosorb G.[6]

Applications in Research and Development

This compound is a versatile reagent in various fields:

-

Organic Synthesis : It serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals (herbicides, insecticides, and fungicides), and fine chemicals like dyes and pigments.[2] It is also used in the synthesis of heterocyclic compounds.[2]

-

Polymer Chemistry : this compound is used as a monomer to produce polymers with high mechanical strength, thermal stability, and solvent resistance.[2]

-

Material Science : It finds applications in the development of advanced materials such as coatings, adhesives, and composites.[2]

-

Catalysis : It can act as a ligand in the development of new catalysts.[2]

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

| Hazard | Description |

| Flammability | Highly flammable liquid and vapor.[2][9][10][11] |

| Toxicity | Harmful if swallowed, in contact with skin, or inhaled.[9][10][11] It exhibits neurotoxic properties.[2][5][6] |

| Irritation | Causes skin and serious eye irritation.[9][10][11] It is also irritating to the respiratory system.[9] |

| Reactivity | Contact with acids liberates very toxic gas.[9] |

Handling Precautions:

-

Keep away from heat, sparks, open flames, and other ignition sources.[10][11][12]

-

Use in a well-ventilated area.[10]

-

Wear protective gloves, protective clothing, and eye/face protection.[10][11][12]

-

In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[11]

-

Store in a cool, well-ventilated place with the container tightly closed.[11][12]

References

- 1. This compound | C4H5N | CID 637921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound | 627-26-9 [smolecule.com]

- 3. CAS 627-26-9: trans-Crotononitrile | CymitQuimica [cymitquimica.com]

- 4. This compound, (Z)- | C4H5N | CID 643774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. クロトノニトリル、cisとtransの混合物 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound (pract) | 4786-20-3 [chemicalbook.com]

- 7. This compound, mixture of cis and trans 99 4786-20-3 [sigmaaldrich.com]

- 8. This compound [organic-chemistry.org]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. bg.cpachem.com [bg.cpachem.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. echemi.com [echemi.com]

Navigating the Stereochemistry of Crotononitrile: A Technical Guide to the Synthesis of its Cis and Trans Isomers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthetic routes to obtaining the cis and trans isomers of crotononitrile (B213123), a valuable building block in organic synthesis. This document details various methodologies, presents quantitative data for comparative analysis, and provides experimental protocols for key reactions, offering a practical resource for laboratory and industrial applications.

Introduction to this compound Isomers

This compound (2-butenenitrile) is a versatile organic compound that exists as two geometric isomers: cis (Z) and trans (E). The spatial arrangement of the methyl and cyano groups around the carbon-carbon double bond dictates the isomer's physical and chemical properties, influencing their reactivity and suitability for different synthetic applications. The trans isomer is generally more thermodynamically stable. The choice of synthetic strategy is therefore crucial for selectively obtaining the desired isomer.

Synthetic Methodologies

Several key strategies have been developed for the synthesis of this compound isomers, each with its own advantages and limitations. These methods primarily include the dehydration of crotonic acid derivatives, hydrocyanation of C4 precursors, and the isomerization of related nitriles.

Dehydration of Crotonamide (Favors trans Isomer)

A common and straightforward method for synthesizing trans-crotononitrile involves the dehydration of trans-crotonamide. This reaction is typically achieved using a dehydrating agent such as phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂). The starting trans-crotonamide can be readily prepared from trans-crotonic acid.

Experimental Protocol: Synthesis of trans-Crotononitrile from trans-Crotonamide

-

Apparatus: A dry, round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a distillation apparatus.

-

Reagents:

-

trans-Crotonamide

-

Phosphorus pentoxide (P₂O₅)

-

-

Procedure:

-

In the round-bottom flask, thoroughly mix trans-crotonamide and phosphorus pentoxide in a 1:1.5 molar ratio.

-

Heat the mixture gently under reduced pressure.

-

The trans-crotononitrile will distill as it is formed.

-

Collect the distillate, which is crude trans-crotononitrile.

-

Purify the crude product by fractional distillation.

-

Isomerization of Allyl Cyanide

This compound can be synthesized by the isomerization of allyl cyanide (3-butenenitrile). This reaction is typically catalyzed by a base, such as sodium ethoxide in ethanol. The reaction generally yields a mixture of cis and trans isomers, with the trans isomer being the major product due to its greater thermodynamic stability.

Experimental Protocol: Isomerization of Allyl Cyanide

-

Apparatus: A round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Reagents:

-

Allyl cyanide

-

Sodium ethoxide

-

Ethanol (anhydrous)

-

-

Procedure:

-

Prepare a solution of sodium ethoxide in anhydrous ethanol.

-

Add allyl cyanide to the sodium ethoxide solution.

-

Reflux the mixture for several hours.

-

After the reaction is complete, cool the mixture and neutralize the catalyst with a dilute acid.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).

-

Remove the solvent by rotary evaporation.

-

Purify the resulting mixture of this compound isomers by fractional distillation.

-

Photoisomerization for the Synthesis of cis-Crotononitrile

The cis isomer of this compound is less thermodynamically stable than the trans isomer and is therefore more challenging to synthesize directly. A common method to obtain the cis isomer is through the photoisomerization of the trans isomer. This process involves irradiating a solution of trans-crotononitrile with ultraviolet (UV) light, which promotes the conversion to the cis isomer until a photostationary state is reached.[1][2][3]

Experimental Protocol: Photoisomerization of trans- to cis-Crotononitrile

-

Apparatus: A quartz reaction vessel, a UV lamp (e.g., medium-pressure mercury lamp), a magnetic stirrer, and a cooling system.

-

Reagents:

-

trans-Crotononitrile

-

A suitable solvent (e.g., hexane (B92381) or acetonitrile)

-

(Optional) A photosensitizer

-

-

Procedure:

-

Prepare a dilute solution of trans-crotononitrile in the chosen solvent in the quartz reaction vessel.

-

If using a photosensitizer, add it to the solution.

-

Cool the vessel and irradiate the solution with the UV lamp while stirring.

-

Monitor the progress of the reaction by techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to determine the ratio of cis to trans isomers.

-

Once the desired isomer ratio is achieved, stop the irradiation.

-

Carefully separate the cis isomer from the trans isomer using fractional distillation or preparative gas chromatography.

-

Industrial Production: Ammoxidation and Hydrocyanation

On an industrial scale, this compound is often produced via the ammoxidation of crotonaldehyde (B89634) or the hydrocyanation of butadiene. These processes are typically carried out in the vapor phase over solid-state catalysts and are optimized for high throughput and catalyst lifetime.

-

Ammoxidation of Crotonaldehyde: This process involves the reaction of crotonaldehyde, ammonia, and air (as a source of oxygen) over a catalyst, typically a mixture of metal oxides.

-

Hydrocyanation of Butadiene: This method involves the addition of hydrogen cyanide (HCN) to 1,3-butadiene, catalyzed by a nickel-phosphine complex.[4][5] This reaction proceeds through several steps, including the formation of pentenenitrile intermediates, which are then isomerized and further hydrocyanated to produce adiponitrile, a precursor to nylon-6,6. This compound can be an intermediate or a byproduct in these complex industrial processes.

Quantitative Data

The following tables summarize key quantitative data for the cis and trans isomers of this compound.

Table 1: Physicochemical Properties of this compound Isomers

| Property | trans-Crotononitrile | cis-Crotononitrile |

| CAS Number | 627-26-9 | 1190-76-7 |

| Molecular Formula | C₄H₅N | C₄H₅N |

| Molecular Weight | 67.09 g/mol | 67.09 g/mol |

| Boiling Point | 120-121 °C | 107-108 °C |

| Density | 0.824 g/mL at 25 °C | ~0.83 g/mL at 20 °C |

| Refractive Index (n²⁰/D) | 1.419 | 1.424 |

Data compiled from various sources.[6][7]

Table 2: Comparison of Synthetic Methods

| Synthetic Method | Predominant Isomer | Typical Yield | Key Considerations |

| Dehydration of trans-Crotonamide | trans | Moderate to High | Requires stoichiometric dehydrating agent. |

| Isomerization of Allyl Cyanide | trans | Good | Yields a mixture of isomers requiring separation. |

| Photoisomerization of trans-Isomer | cis | Dependent on photostationary state | Requires specialized equipment; separation is crucial. |

| Ammoxidation of Crotonaldehyde | Mixture | High (Industrial) | High temperature, vapor-phase reaction. |

| Hydrocyanation of Butadiene | Mixture | High (Industrial) | Complex multi-step process.[8] |

Visualization of Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis and separation of this compound isomers.

Caption: General workflow for the synthesis and separation of this compound isomers.

Conclusion

The synthesis of cis and trans this compound isomers can be achieved through various methodologies, with the choice of method depending on the desired isomer and the scale of the reaction. While the trans isomer is often more readily obtained due to its thermodynamic stability, specific techniques such as photoisomerization can be employed to access the less stable cis isomer. This guide provides the foundational knowledge and practical protocols necessary for researchers and professionals to successfully synthesize and isolate these valuable chemical intermediates. Careful consideration of reaction conditions and purification techniques is paramount to achieving high purity of the desired isomer.

References

- 1. Photo isomerization of cis‐cyclooctene to trans‐cyclooctene: Integration of a micro‐flow reactor and separation by specific adsorption - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cis-trans photoisomerization model: Topics by Science.gov [science.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. EP1344770A1 - Process for the hydrocyanation of butadiene - Google Patents [patents.google.com]

- 6. This compound, mixture of cis and trans 99 4786-20-3 [sigmaaldrich.com]

- 7. This compound | C4H5N | CID 637921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Tech-Type: Hydrocyanation of 1,3-Butadiene into Adiponitrile [portfolio-pplus.com]

Crotononitrile molecular structure and bonding

An In-depth Technical Guide to the Molecular Structure and Bonding of Crotononitrile (B213123)

Introduction

This compound, systematically named but-2-enenitrile, is an unsaturated aliphatic nitrile with the molecular formula C₄H₅N.[1][2] It is a colorless to pale yellow liquid with a pungent odor, recognized for its role as a versatile intermediate in organic synthesis.[1] The molecule's structure, featuring a conjugated system between a carbon-carbon double bond and a nitrile group, imparts significant reactivity, making it a valuable precursor for synthesizing pharmaceuticals, agrochemicals, and various heterocyclic compounds.[1][2][3]

A key structural feature of this compound is its existence as two distinct geometric isomers: cis (Z) and trans (E), arising from the restricted rotation around the C=C double bond.[1][3] These isomers exhibit different physical properties and stability, with the trans isomer generally being more stable.[4] This guide provides a detailed examination of the molecular structure, bonding, and spectroscopic characterization of this compound, intended for professionals in chemical research and drug development.

Molecular Structure and Geometry

The molecular structure of this compound consists of a four-carbon backbone containing a double bond between carbons C2 and C3, and a terminal nitrile group (-C≡N) at C1. The molecule has a total of nine sigma (σ) bonds and three pi (π) bonds.[5]

Hybridization and Bond Angles:

-

Methyl Carbon (C4): This carbon is sp³ hybridized, forming tetrahedral geometry with H-C-H bond angles of approximately 109.5°.

-

Olefinic Carbons (C2 and C3): These carbons are sp² hybridized, resulting in a trigonal planar geometry. The bond angles around these carbons (C-C=C and H-C=C) are approximately 120°.[6]

-

Nitrile Carbon (C1): This carbon is sp hybridized, leading to a linear geometry for the C-C≡N fragment with a bond angle of about 180°.[6]

-

Nitrile Nitrogen: The nitrogen atom is also sp hybridized and possesses a lone pair of electrons.

This combination of hybridized centers dictates the overall shape of the molecule. The C2-C3-C4 portion is planar, while the C1-C2 bond allows for different spatial arrangements of the methyl group relative to the nitrile group, defining the cis and trans isomers.

Geometric Isomerism

The presence of the C=C double bond restricts free rotation, giving rise to cis and trans geometric isomers.

-

trans-Crotononitrile ((E)-but-2-enenitrile): The methyl group (-CH₃) and the nitrile group (-CN) are on opposite sides of the double bond. This configuration is generally more thermodynamically stable due to reduced steric hindrance.[4]

-

cis-Crotononitrile ((Z)-but-2-enenitrile): The methyl group and the nitrile group are on the same side of the double bond.

The thermal isomerization between these forms is a well-studied, reversible, unimolecular reaction.[1][7] For the equilibrium cis → trans, the change in enthalpy (ΔH) is 0.17 ± 0.12 kcal/mol, and the change in entropy (ΔS) is -0.39 ± 0.19 cal/mol·K.[1]

Bonding and Electronic Effects

The bonding in this compound is characterized by a conjugated π-system extending across the C3=C2 double bond and the C1≡N triple bond. This conjugation delocalizes the π-electrons, influencing the molecule's electronic properties and reactivity. The electron-withdrawing nature of the cyano group polarizes the molecule, making it susceptible to nucleophilic addition reactions at the C2 position.[3]

The molecule possesses a significant dipole moment due to the high electronegativity of the nitrogen atom. The experimental dipole moment for the trans-isomer is 4.50 D, indicating a high degree of molecular polarity.[2]

Physicochemical and Structural Data

The quantitative properties of this compound are summarized below. Data typically refers to a mixture of isomers unless specified.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₄H₅N[1][8] |

| Molecular Weight | 67.09 g/mol [1][8] |

| Boiling Point | 120-121 °C[9][10] |

| Melting Point | -51.15 °C to -52 °C[11][12] |

| Density | 0.824 g/mL at 25 °C[9][10] |

| Refractive Index (n²⁰/D) | 1.419[9][10] |

| Dipole Moment (trans) | 4.50 D[2][12] |

| Flash Point | 16 °C[8][11] |

Table 2: Typical Bond Parameters

| Bond | Type | Hybridization | Approximate Length (Å) | Approximate Angle (°) |

|---|---|---|---|---|

| C-H (methyl) | σ | sp³-s | 1.09 | H-C-H: ~109.5 |

| C-C (single) | σ | sp³-sp² | 1.50 | C-C=C: ~120 |

| C-H (vinyl) | σ | sp²-s | 1.08 | H-C=C: ~120 |

| C=C (double) | σ, π | sp²-sp² | 1.34 | |

| C-C (single) | σ | sp²-sp | 1.44 | C=C-C: ~120[6] |

| C≡N (triple) | σ, 2π | sp-sp | 1.16 | C-C≡N: ~180[6] |

Experimental Protocols for Characterization

Spectroscopic Analysis

5.1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is essential for confirming the structure and differentiating between the cis and trans isomers.

-

¹H NMR: The proton NMR spectrum provides distinct signals for the methyl and vinyl protons. The coupling constants (J-values) between the vinyl protons are characteristic: J(trans) is typically larger (12-18 Hz) than J(cis) (6-12 Hz).

-

¹³C NMR: The carbon NMR spectrum shows four distinct signals corresponding to the methyl, two vinyl, and nitrile carbons. The chemical shifts are influenced by the electronic environment of each carbon atom.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Data Acquisition: Record ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer. For ¹³C, broadband proton decoupling is typically used to produce singlet signals for each carbon.

-

Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.0 ppm for ¹³C).[13]

-

Analysis: Integrate the ¹H signals to determine proton ratios. Analyze the chemical shifts and coupling patterns to assign the structure and determine the isomeric ratio.

5.1.2 Infrared (IR) Spectroscopy IR spectroscopy is used to identify the key functional groups in the molecule.

-

C≡N stretch: A strong, sharp absorption band appears around 2220-2260 cm⁻¹.

-

C=C stretch: A medium intensity band appears around 1640-1680 cm⁻¹.

-

=C-H stretch: A medium band appears just above 3000 cm⁻¹.

-

C-H stretch (sp³): A strong band appears just below 3000 cm⁻¹.

Experimental Protocol: IR Analysis

-

Sample Preparation: Place one drop of neat liquid this compound between two NaCl or KBr salt plates to create a thin film.

-

Data Acquisition: Place the salt plates in the sample holder of an FTIR spectrometer.

-

Spectrum Collection: Record the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹. A background spectrum of the empty spectrometer should be collected and automatically subtracted from the sample spectrum.

-

Analysis: Identify the characteristic absorption frequencies and correlate them to the functional groups present in this compound.

5.1.3 Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is a powerful technique for separating the cis and trans isomers and confirming the molecular weight and fragmentation pattern.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 ppm) in a volatile solvent like dichloromethane (B109758) or hexane.

-

Injection: Inject 1 µL of the sample into the GC injector port, which is heated to ensure rapid vaporization.

-

Separation: The vaporized sample is carried by an inert gas (e.g., helium) onto a capillary column. A column with a specific stationary phase is used to resolve the cis and trans isomers.[14] A typical oven temperature program might start at 40 °C and ramp to 160 °C at 10 °C/min to ensure good separation.[14]

-

Mass Analysis: As each isomer elutes from the column, it enters the mass spectrometer. In the ion source, molecules are typically fragmented by electron impact. The resulting charged fragments are separated by the mass analyzer based on their mass-to-charge (m/z) ratio.

-

Data Analysis: The output consists of a chromatogram (signal intensity vs. retention time) showing separate peaks for the cis and trans isomers, and a mass spectrum for each peak. The mass spectrum will show a molecular ion peak (m/z = 67) and other fragment peaks that help confirm the structure.

Synthesis and Purification

This compound can be synthesized via several routes, including the dehydration of crotonamide (B15916) or the reaction of acrolein with ammonia.[1] Purification is critical to remove by-products and isolate the desired isomer.

Experimental Protocol: Purification by Extraction and Distillation This protocol is typical following a synthesis like the dehydration of crotonamide.[1]

-

Quenching: Carefully add the crude reaction mixture to cold water to quench any reactive reagents.

-

Extraction: Transfer the mixture to a separatory funnel and extract the organic product into a suitable solvent (e.g., diethyl ether or dichloromethane).

-

Acidic Wash: Wash the organic layer with a 10% citric acid aqueous solution to remove any basic impurities.[1]

-

Basic Wash: Subsequently, wash the organic layer with a saturated sodium bicarbonate aqueous solution to neutralize any remaining acid.[1]

-

Brine Wash: Wash with a saturated NaCl solution (brine) to remove the bulk of the dissolved water.

-

Drying and Filtration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), then filter to remove the solid.

-

Solvent Removal: Remove the solvent using a rotary evaporator.

-

Distillation: Purify the crude this compound by distillation. To prevent thermal isomerization, this is often performed under reduced pressure.[1] Collect the fraction boiling at the correct temperature for the desired purity.

Conclusion

This compound is a structurally interesting and synthetically important molecule. Its molecular framework is defined by a combination of sp, sp², and sp³ hybridized carbons, leading to a planar vinyl-nitrile system and distinct, separable cis and trans isomers. The conjugated π-system and the strong dipole moment imparted by the nitrile group are the primary drivers of its chemical reactivity. The structure, purity, and isomeric composition of this compound can be rigorously determined through a combination of powerful analytical techniques, including NMR, IR, and GC-MS, for which standardized experimental protocols are well-established. A thorough understanding of these structural and bonding characteristics is fundamental for its effective application in research and chemical development.

References

- 1. Buy this compound | 627-26-9 [smolecule.com]

- 2. This compound Supplier|CAS 4786-20-3 & 627-26-9 [benchchem.com]

- 3. CAS 627-26-9: trans-Crotononitrile | CymitQuimica [cymitquimica.com]

- 4. Cis–trans isomerism - Wikipedia [en.wikipedia.org]

- 5. homework.study.com [homework.study.com]

- 6. Solved Bond Angles in an Organic Molecule II The random | Chegg.com [chegg.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. This compound | C4H5N | CID 637921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound (pract) | 4786-20-3 [chemicalbook.com]

- 10. This compound, mixture of cis and trans 99 4786-20-3 [sigmaaldrich.com]

- 11. This compound|lookchem [lookchem.com]

- 12. This compound [stenutz.eu]

- 13. rsc.org [rsc.org]

- 14. researchgate.net [researchgate.net]

Spectroscopic Profile of Crotononitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for crotononitrile (B213123) (C₄H₅N), a valuable building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a comprehensive resource for identification, characterization, and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound, which exists as a mixture of cis and trans isomers. The data presented here was obtained in deuterated chloroform (B151607) (CDCl₃).

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides distinct signals for the protons in both the cis and trans isomers. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃ [1][2][3]

| Isomer | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| trans | CH₃ | ~2.0 | Doublet of doublets | ~7.0, ~1.8 |

| =CH-CN | ~5.4 | Quartet of doublets | ~16.5, ~1.8 | |

| =CH-CH₃ | ~6.7 | Quartet of doublets | ~16.5, ~7.0 | |

| cis | CH₃ | ~2.0 | Doublet of doublets | ~7.0, ~1.5 |

| =CH-CN | ~5.3 | Quartet of doublets | ~11.0, ~1.5 | |

| =CH-CH₃ | ~6.3 | Quartet of doublets | ~11.0, ~7.0 |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of this compound.

Table 2: ¹³C NMR Spectroscopic Data for this compound [4]

| Carbon Atom | Chemical Shift (δ, ppm) |

| CH₃ | ~18 |

| =CH-CN | ~105 |

| =CH-CH₃ | ~150 |

| CN | ~117 |

Experimental Protocol: NMR Spectroscopy

Sample Preparation: A solution of this compound was prepared by dissolving the sample in deuterated chloroform (CDCl₃).

Instrumentation: A Varian A-60D NMR spectrometer was used for ¹H NMR analysis.[3] For ¹³C NMR, data was acquired on a standard FT-NMR spectrometer.

Data Acquisition:

-

¹H NMR: Spectra were acquired at a frequency of 60 MHz. Chemical shifts were referenced to TMS (0 ppm).

-

¹³C NMR: Spectra were acquired using a standard broadband proton-decoupled pulse sequence. Chemical shifts were referenced to the CDCl₃ solvent peak (77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound. The spectrum is characterized by strong absorptions corresponding to the nitrile and alkene moieties.

Table 3: Key IR Absorption Bands for this compound [5][6][7][8]

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| C≡N | Stretch | ~2230 | Strong |

| C=C | Stretch | ~1640 | Medium |

| =C-H | Bend (out-of-plane) | ~970 (trans), ~740 (cis) | Strong |

| C-H (sp³) | Stretch | ~2900-3000 | Medium |

| C-H (sp²) | Stretch | ~3000-3100 | Medium |

Experimental Protocol: IR Spectroscopy

Sample Preparation: The IR spectrum was obtained from a neat liquid sample.[2][7]

Instrumentation: A Bruker Tensor 27 FT-IR spectrometer was used for data collection.[7] An alternative method involved using a Perkin-Elmer Model 700 spectrophotometer.

Data Acquisition: The spectrum was recorded in the mid-IR range (typically 4000-400 cm⁻¹). The data is presented as a plot of transmittance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound.

Table 4: Mass Spectrometry Data for this compound [9]

| m/z | Relative Intensity (%) | Proposed Fragment |

| 67 | 100 | [M]⁺ (Molecular Ion) |

| 66 | 80 | [M-H]⁺ |

| 41 | 65 | [C₃H₅]⁺ |

| 40 | 50 | [C₃H₄]⁺ |

| 39 | 45 | [C₃H₃]⁺ |

Experimental Protocol: Mass Spectrometry

Instrumentation: Mass spectral data was obtained using a system capable of electron ionization (EI).

Data Acquisition:

-

Ionization: Electron ionization at 70 eV.

-

Analysis: The fragments were analyzed by a mass analyzer to generate the mass spectrum.

Spectroscopic Data Interpretation

The combined spectroscopic data provides a comprehensive structural confirmation of this compound. The following diagram illustrates the relationship between the spectroscopic techniques and the structural features they identify.

Caption: Spectroscopic techniques for this compound characterization.

This workflow demonstrates how different spectroscopic methods provide complementary information to fully elucidate the structure of this compound.

Caption: General experimental workflow for spectroscopic analysis.

References

- 1. This compound (pract)(4786-20-3) 1H NMR [m.chemicalbook.com]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. spectrabase.com [spectrabase.com]

- 4. This compound, (Z)- | C4H5N | CID 643774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound (pract)(4786-20-3) IR Spectrum [m.chemicalbook.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. 2-Butenenitrile [webbook.nist.gov]

- 9. This compound | C4H5N | CID 637921 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of Crotononitrile with Nucleophiles and Electrophiles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crotononitrile (B213123) (CH₃CH=CHCN), a versatile α,β-unsaturated nitrile, serves as a valuable building block in organic synthesis. Its unique electronic structure, characterized by a conjugated system involving a carbon-carbon double bond and a nitrile group, imparts a dual reactivity profile. The electron-withdrawing nature of the nitrile group polarizes the double bond, rendering the β-carbon electrophilic and susceptible to nucleophilic attack. Conversely, the π-system of the double bond allows for reactions with electrophiles. This guide provides a comprehensive overview of the reactivity of this compound with both nucleophiles and electrophiles, presenting quantitative data, detailed experimental protocols, and mechanistic insights to facilitate its application in research and drug development.

Reactivity with Nucleophiles

The primary mode of reaction with nucleophiles is the conjugate or Michael addition, where the nucleophile attacks the electrophilic β-carbon of the double bond. This reaction is a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds, leading to a variety of functionalized butanenitrile derivatives.

Aza-Michael Addition: Reaction with Amines

The addition of amines to this compound provides valuable β-aminonitriles, which are precursors to β-amino acids and other biologically active molecules. While generally requiring basic or Lewis acid catalysis, a highly efficient manganese-pincer complex-catalyzed reaction proceeds under mild, neutral conditions.[1][2]

Table 1: Manganese-Catalyzed Aza-Michael Addition of Amines to this compound [1][2]

| Nucleophile (Amine) | Product | Yield (%) |

| n-Butylamine | 3-(Butylamino)butanenitrile | 62 |

| Benzylamine | 3-(Benzylamino)butanenitrile | 75 |

| Piperidine | 3-(Piperidin-1-yl)butanenitrile | 88 |

| Morpholine | 3-(Morpholino)butanenitrile | 85 |

A solution of the manganese pincer complex [Mn]-2 (0.0020 mmol, 0.1 mol%) in the respective amine (2.0 mL) is prepared. To this solution, this compound (2.0 mmol) is added. The reaction mixture is stirred at room temperature for 24 hours. The yield is determined by ¹H NMR spectroscopy using mesitylene (B46885) as an internal standard. For isolation, the volatile components are removed under reduced pressure, and the residue is purified by column chromatography.

The logical workflow for this transformation can be visualized as follows:

Thia-Michael Addition: Reaction with Thiols

The conjugate addition of thiols to this compound yields β-thioethers, which are important intermediates in the synthesis of various sulfur-containing compounds. This reaction is typically base-catalyzed, with the thiolate anion acting as the active nucleophile.

To a solution of this compound (10 mmol) in a suitable solvent such as methanol (B129727) (20 mL), is added thiophenol (12 mmol) and a catalytic amount of a base like sodium methoxide (B1231860) (1 mmol). The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride and the product is extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography to afford 3-(phenylthio)butanenitrile.

Baylis-Hillman Reaction

A mixture of the aldehyde (1 eq.), this compound (1-2 eq.), and DABCO (0.1-0.3 eq.) is stirred in a suitable solvent (e.g., DMF, THF, or neat) at room temperature. The reaction is often slow, requiring several days to weeks for completion. Progress is monitored by TLC. After completion, the reaction mixture is worked up by partitioning between water and an organic solvent. The organic layer is dried and concentrated, and the product is purified by column chromatography.

Reactions with Organometallic Reagents

Grignard reagents (RMgX) can react with this compound in two possible ways: 1,2-addition to the nitrile group or 1,4-conjugate addition to the double bond. The outcome is highly dependent on the reaction conditions and the nature of the Grignard reagent. Simple alkyl Grignard reagents often favor 1,2-addition to the nitrile, which upon hydrolysis yields a ketone.

To a solution of this compound (10 mmol) in anhydrous diethyl ether (30 mL) at 0 °C under an inert atmosphere, a solution of methylmagnesium bromide (12 mmol in diethyl ether) is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated. The resulting imine can be hydrolyzed by treatment with aqueous acid to yield 2-pentanone.

Lithium dialkylcuprates (R₂CuLi), being softer nucleophiles than Grignard reagents, almost exclusively undergo 1,4-conjugate addition to α,β-unsaturated systems.[5] This reaction is a highly efficient method for the formation of a new carbon-carbon bond at the β-position of this compound.

Table 2: Conjugate Addition of Organocuprates to this compound (Representative)

| Reagent | Product | Yield (%) |

| Lithium dimethylcuprate ((CH₃)₂CuLi) | 3-Methylbutanenitrile | High (Typical) |

| Lithium di-n-butylcuprate ((n-Bu)₂CuLi) | 3-Propylheptanenitrile | High (Typical) |

In a flame-dried flask under an inert atmosphere, copper(I) iodide (10 mmol) is suspended in anhydrous diethyl ether (50 mL) at 0 °C. To this suspension, two equivalents of methyllithium (B1224462) (20 mmol in diethyl ether) are added dropwise, leading to the formation of a clear solution of lithium dimethylcuprate. The solution is cooled to -78 °C, and a solution of this compound (9 mmol) in anhydrous diethyl ether (10 mL) is added slowly. The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature. The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with diethyl ether, and the combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated to give 3-methylbutanenitrile.

Reactivity with Electrophiles

The carbon-carbon double bond in this compound can react with various electrophiles, leading to addition products.

Diels-Alder Reaction

As a dienophile, this compound can participate in [4+2] cycloaddition reactions with conjugated dienes to form cyclohexene (B86901) derivatives. The electron-withdrawing nitrile group activates the double bond for this reaction.

A mixture of this compound (10 mmol) and 2,3-dimethyl-1,3-butadiene (B165502) (12 mmol) is heated in a sealed tube at a specified temperature (e.g., 150-180 °C) for several hours. After cooling, the excess diene and any unreacted starting material are removed under reduced pressure. The resulting cycloadduct, 1,2-dimethyl-4-cyanocyclohex-1-ene, can be purified by distillation or chromatography.

Halogenation

This compound can undergo electrophilic addition of halogens, such as bromine (Br₂), across the double bond to yield a dibromo-substituted butanenitrile. N-Bromosuccinimide (NBS) can also be used as a source of electrophilic bromine, often in the presence of a radical initiator for allylic bromination or in aqueous solvents for bromohydrin formation.[3]

To a solution of this compound (10 mmol) in acetonitrile (B52724) (20 mL) at 0 °C, N-bromosuccinimide (11 mmol) is added in portions. The reaction mixture is stirred at 0 °C and then allowed to warm to room temperature. The reaction progress is monitored by TLC. After completion, the succinimide (B58015) byproduct is filtered off, and the solvent is removed under reduced pressure. The crude product is then purified to yield the brominated product.

Epoxidation

The double bond of this compound can be epoxidized using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid to form 2-cyano-3-methyloxirane.[6]

To a solution of this compound (10 mmol) in a chlorinated solvent like dichloromethane (B109758) (50 mL) at 0 °C, m-CPBA (12 mmol, ~77% purity) is added portion-wise. The reaction mixture is stirred at 0 °C for a few hours and then at room temperature overnight. The reaction is monitored by TLC. Upon completion, the mixture is washed with a saturated solution of sodium bicarbonate to remove the m-chlorobenzoic acid byproduct. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude epoxide, which can be purified by chromatography.

Hydroboration-Oxidation

The hydroboration-oxidation of this compound provides a method to introduce a hydroxyl group at the γ-position (anti-Markovnikov addition). The reaction proceeds via the addition of a borane (B79455) reagent (e.g., BH₃·THF or 9-BBN) across the double bond, followed by oxidative workup.[5][7][8]

To a solution of this compound (10 mmol) in anhydrous THF (20 mL) at 0 °C under a nitrogen atmosphere, a 0.5 M solution of 9-borabicyclo[3.3.1]nonane (9-BBN) in THF (22 mL, 11 mmol) is added dropwise. The reaction mixture is stirred at room temperature for 4-6 hours. The mixture is then cooled to 0 °C, and a solution of sodium hydroxide (B78521) (3 M, 4 mL) is added, followed by the slow, dropwise addition of 30% hydrogen peroxide (4 mL). The mixture is stirred at room temperature for 2 hours and then heated to 50 °C for 1 hour. After cooling, the layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated to yield 3-hydroxybutanenitrile.

Conclusion

This compound exhibits a rich and diverse reactivity profile, engaging with a wide array of nucleophiles and electrophiles. Its utility as a synthetic intermediate is underscored by its participation in fundamental bond-forming reactions such as Michael additions, Baylis-Hillman reactions, and Diels-Alder cycloadditions. The ability to precisely control the reaction conditions allows for selective functionalization at either the β-carbon, the nitrile group, or across the double bond. This guide provides a foundational understanding of this compound's reactivity, offering researchers and drug development professionals the necessary information to harness its synthetic potential in the creation of complex and valuable molecules. Further exploration into asymmetric catalysis and novel reaction discovery will undoubtedly continue to expand the synthetic utility of this versatile building block.

References

- 1. atc.io [atc.io]

- 2. quod.lib.umich.edu [quod.lib.umich.edu]

- 3. glaserr.missouri.edu [glaserr.missouri.edu]

- 4. real.mtak.hu [real.mtak.hu]

- 5. Development of Conjugate Addition of Lithium Dialkylcuprates to Thiochromones: Synthesis of 2-Alkylthiochroman-4-ones and Additional Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Brown Hydroboration [organic-chemistry.org]

- 8. The bulky borane 9-BBN was developed to enhance the selectivity o... | Study Prep in Pearson+ [pearson.com]

An In-depth Technical Guide to the Thermodynamic Properties of Crotononitrile Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of crotononitrile (B213123) isomers, specifically focusing on cis-crotononitrile, trans-crotononitrile, and their structural isomer, allyl cyanide. This document summarizes key quantitative data, details experimental and computational methodologies, and visualizes the relationships and processes involved.

Introduction

This compound (C₄H₅N) and its isomers are important intermediates in organic synthesis, including in the pharmaceutical and polymer industries. A thorough understanding of their thermodynamic properties is crucial for optimizing reaction conditions, predicting equilibrium concentrations, and ensuring process safety and efficiency. This guide consolidates available experimental and computational data to provide a detailed resource for professionals working with these compounds.

Isomer Structures and Relationships

The three isomers discussed in this guide are cis-crotononitrile, trans-crotononitrile, and allyl cyanide. The relationship between these isomers is depicted in the following diagram.

Caption: Interconversion pathways between this compound isomers.

Thermodynamic Data

A summary of the available thermodynamic data for the this compound isomers is presented in the following tables. Due to a scarcity of experimental data for individual isomer's enthalpies and Gibbs free energies of formation, high-level computational chemistry results are often utilized. The CBS-QB3 and G3 methods are composite ab initio methods known for their high accuracy in predicting thermochemical properties.

Table 1: Physical Properties of this compound Isomers

| Property | cis-Crotononitrile | trans-Crotononitrile | Allyl Cyanide |

| Molecular Formula | C₄H₅N | C₄H₅N | C₄H₅N |

| Molar Mass ( g/mol ) | 67.09 | 67.09 | 67.09 |

| Boiling Point (°C) | 107 | 122 | 116-121 |

| Melting Point (°C) | -73 | -52 | -87 |

| Density (g/mL) | Not Reported | 0.823 | 0.834 |

Table 2: Thermodynamic Properties of Isomerization

| Reaction | ΔH (kcal/mol) | ΔS (cal/mol·K) | Gibbs Free Energy (ΔG) Calculation |

| cis-Crotononitrile ⇌ trans-Crotononitrile | 0.17 ± 0.12[1] | -0.39 ± 0.19[1] | ΔG = ΔH - TΔS |

Note: The Gibbs Free Energy (ΔG) of isomerization can be calculated at a specific temperature (T, in Kelvin) using the provided enthalpy (ΔH) and entropy (ΔS) values.

Due to the limited availability of experimentally determined standard enthalpies of formation, Gibbs free energies of formation, and heat capacities for the individual isomers in the searched literature, a dedicated table for these values based on high-quality computational studies is necessary for a comprehensive guide but could not be populated with definitive values from the search results.

Experimental and Computational Protocols

The determination of thermodynamic properties relies on a combination of experimental techniques and computational methods.

Experimental Protocols

This method is used to determine the standard enthalpy of combustion, from which the standard enthalpy of formation can be calculated. For volatile liquids like this compound isomers, special care must be taken to ensure complete combustion without premature evaporation.

Experimental Workflow for Bomb Calorimetry of Volatile Liquids

Caption: Workflow for determining the enthalpy of formation using bomb calorimetry.

Detailed Steps:

-

Sample Preparation: An exact mass of the this compound isomer is hermetically sealed in a container of known low heat of combustion. This prevents evaporation before ignition.

-

Bomb Assembly: The sealed sample is placed in a crucible within the bomb. A fuse wire is positioned to ensure ignition.

-

Oxygen Pressurization: The bomb is purged and then filled with oxygen to a pressure of approximately 30 atm to ensure complete combustion.

-

Calorimetry: The bomb is submerged in a known mass of water in the calorimeter. The system is allowed to reach thermal equilibrium.

-

Ignition and Data Acquisition: The sample is ignited, and the temperature of the water is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.

-

Data Analysis: The heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter (determined by combusting a standard like benzoic acid). Corrections are applied for the heat of combustion of the capsule and the fuse wire.

The transpiration method is suitable for determining the vapor pressure of volatile compounds. It involves passing a known volume of an inert gas over a sample at a constant temperature and measuring the mass loss of the sample.

Experimental Workflow for the Transpiration Method

Caption: Workflow for vapor pressure determination by the transpiration method.

Detailed Steps:

-

Apparatus Setup: A sample of the this compound isomer is placed in a saturator, which is a vessel designed to ensure the carrier gas becomes fully saturated with the sample's vapor. The saturator is placed in a constant-temperature bath.

-

Carrier Gas Flow: A precisely controlled flow of an inert gas is passed through the saturator.

-

Vapor Collection: The gas stream, now containing the vapor of the isomer, is passed through a pre-weighed cold trap (e.g., cooled with liquid nitrogen) or an absorption tube.

-

Mass Determination: The mass of the vaporized sample is determined by either measuring the mass increase of the cold trap/absorption tube or the mass loss of the saturator.

-

Calculation: The vapor pressure is calculated from the mass of the vaporized sample, the volume of the carrier gas, the temperature, and the total pressure.

Computational Protocols

High-level ab initio calculations are powerful tools for obtaining accurate thermodynamic data when experimental values are unavailable or difficult to obtain.

Computational Workflow for Thermodynamic Properties

Caption: General workflow for computational determination of thermodynamic properties.

Key Steps in High-Accuracy Calculations:

-

Geometry Optimization: The initial step is to find the lowest energy structure of the molecule.

-

Frequency Calculation: This is performed to ensure the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and to calculate the zero-point vibrational energy and thermal corrections.

-

Single-Point Energy Calculation: A high-level, computationally expensive method is used to calculate a very accurate electronic energy for the optimized geometry.

-

Enthalpy of Formation Calculation:

-

Atomization Method: The enthalpy of formation is calculated by subtracting the sum of the experimental enthalpies of formation of the constituent atoms from the computed enthalpy of atomization of the molecule.

-

Isodesmic Reaction Method: A balanced chemical reaction is devised where the types of chemical bonds are conserved. The enthalpy of reaction is calculated, and by using known experimental enthalpies of formation for the other species in the reaction, the enthalpy of formation of the target molecule can be determined with high accuracy due to cancellation of errors.

-

-

Calculation of Other Thermodynamic Properties: Heat capacity and entropy are calculated using statistical mechanics from the computed vibrational frequencies and molecular geometry. The Gibbs free energy of formation is then derived from the calculated enthalpy of formation and entropy.

Isomerization Reactions

cis-trans Isomerization of this compound

The thermal isomerization between cis- and trans-crotononitrile has been studied in the gas phase. It is a homogeneous, unimolecular, and reversible first-order reaction.[1] The equilibrium favors the trans isomer slightly, as indicated by the small positive enthalpy change for the cis to trans conversion.

Allyl Cyanide to this compound Isomerization

Conclusion

This technical guide has summarized the key thermodynamic properties of cis-crotononitrile, trans-crotononitrile, and allyl cyanide. While experimental data on the individual isomers' formation enthalpies and Gibbs free energies are limited, the provided data on the cis-trans isomerization equilibrium and physical properties are valuable for practical applications. Furthermore, this guide has outlined the standard experimental and computational protocols necessary for determining these crucial thermodynamic parameters. For more precise data on the individual isomers, high-level computational chemistry studies are the most promising avenue. This guide serves as a foundational resource for researchers and professionals, enabling a better understanding and manipulation of these important chemical intermediates.

References

The Genesis of a Versatile Building Block: A Technical History of Crotononitrile Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the discovery and historical development of synthetic routes to crotononitrile (B213123), a valuable nitrile compound in organic synthesis. From its early preparation in the mid-19th century to modern industrial-scale production, the synthesis of this versatile chemical intermediate has evolved significantly. This document provides a comprehensive overview of key synthetic methodologies, complete with available quantitative data and detailed experimental protocols for seminal preparations.

Early Discovery and Foundational Syntheses

The history of nitriles dates back to 1782 with the synthesis of hydrogen cyanide by Carl Wilhelm Scheele.[1][2] This foundational work paved the way for the synthesis of various organic nitriles. While the exact first synthesis of this compound is not definitively documented in readily available contemporary sources, early reports suggest its preparation in the 1860s. One of the earliest documented syntheses is attributed to A. Claus in 1863, who reportedly prepared this compound through the isomerization of allyl cyanide. This early work highlighted the reactivity of allyl compounds and their potential as precursors to other valuable chemicals.

Later, in the late 19th and early 20th centuries, systematic methods for nitrile synthesis were developed, some of which were applicable to the preparation of this compound. These early methods, while groundbreaking for their time, often suffered from low yields and harsh reaction conditions.

Key Synthetic Methodologies and their Evolution

The synthesis of this compound has been approached through various chemical transformations, each with its own set of advantages and historical significance. The primary routes involve the dehydration of corresponding amides or oximes, and the ammoxidation of unsaturated aldehydes.

From Crotonaldehyde (B89634): A Two-Step Approach via the Oxime

A common and historically significant laboratory-scale synthesis of this compound begins with crotonaldehyde. This method involves two main steps: the formation of crotonaldehyde oxime and its subsequent dehydration.

Experimental Protocol: Synthesis of this compound from Crotonaldehyde Oxime

Step 1: Preparation of Crotonaldehyde Oxime

-

Materials: Crotonaldehyde, hydroxylamine (B1172632) hydrochloride, sodium carbonate, water, and a suitable organic solvent (e.g., diethyl ether).

-

Procedure:

-

A solution of hydroxylamine hydrochloride in water is prepared.

-

To this solution, sodium carbonate is added portion-wise with stirring until the solution is alkaline.

-

The solution is cooled in an ice bath, and crotonaldehyde is added dropwise with continuous stirring.

-

The reaction mixture is stirred for a specified period (typically several hours) at a controlled temperature (e.g., 0-5 °C) to allow for the formation of the oxime.

-

The resulting mixture is then extracted with an organic solvent, such as diethyl ether.

-

The organic layer is washed with water, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield crude crotonaldehyde oxime.

-

Step 2: Dehydration of Crotonaldehyde Oxime to this compound

-

Materials: Crotonaldehyde oxime, a dehydrating agent (e.g., acetic anhydride (B1165640), phosphorus pentoxide, or thionyl chloride), and a suitable solvent.

-

Procedure (using Acetic Anhydride):

-

Crotonaldehyde oxime is dissolved in a suitable solvent, such as glacial acetic acid.

-

Acetic anhydride is added dropwise to the solution with stirring.

-

The reaction mixture is heated under reflux for a specific duration.

-

After cooling, the mixture is poured into ice-water to quench the reaction and precipitate the product.

-

The crude this compound is then separated, washed with a dilute base solution (e.g., sodium bicarbonate) to neutralize any remaining acid, and then with water.

-

The product is dried and purified by distillation.

-

Ammoxidation of Crotonaldehyde: A Direct Industrial Route

The development of ammoxidation in the mid-20th century revolutionized nitrile production, particularly for large-scale manufacturing. This process involves the reaction of an olefin or an aldehyde with ammonia (B1221849) and oxygen (or air) in the presence of a catalyst at elevated temperatures. For this compound, the ammoxidation of crotonaldehyde provides a direct and economically viable route.

The SOHIO process, developed for the ammoxidation of propylene (B89431) to acrylonitrile, laid the groundwork for similar reactions.[3] The catalysts are typically complex mixed metal oxides, often based on bismuth, molybdenum, and iron.

Generalized Experimental Protocol: Ammoxidation of Crotonaldehyde

-

Reactants: Crotonaldehyde, ammonia, and an oxygen source (typically air).

-

Catalyst: A heterogeneous catalyst, often a mixture of metal oxides (e.g., Bi-Mo-Fe oxides) on a support like silica.

-

Reactor: A fixed-bed or fluidized-bed reactor.

-

Procedure:

-

A gaseous mixture of crotonaldehyde, ammonia, and air is fed into the reactor containing the catalyst.

-

The reaction is carried out at elevated temperatures, typically in the range of 350-500 °C.

-

The contact time of the reactants with the catalyst is carefully controlled to maximize the yield of this compound and minimize the formation of byproducts such as carbon oxides and hydrogen cyanide.

-

The reactor effluent, containing this compound, unreacted starting materials, and byproducts, is cooled and passed through a quench tower to separate the organic products from the gaseous components.

-

The aqueous solution containing this compound is then subjected to extraction and distillation to isolate the pure product.

-

Quantitative Data for Ammoxidation of Unsaturated Aldehydes:

| Catalyst Composition | Temperature (°C) | Feed Molar Ratio (Aldehyde:NH₃:Air) | Conversion (%) | Selectivity to Nitrile (%) |

| Bi-Mo-Fe Oxide | 400 - 480 | 1 : 1-1.5 : 10-15 | > 95 | 80 - 90 |

| V-Sb Oxide | 380 - 450 | 1 : 1.2-2 : 12-18 | > 90 | 75 - 85 |

Note: The data presented is generalized for the ammoxidation of unsaturated aldehydes and may vary for the specific synthesis of this compound.

Other Synthetic Approaches

While the methods described above are the most prominent, other routes to this compound have been explored:

-

Dehydration of Crotonamide (B15916): Similar to the dehydration of the oxime, crotonamide can be dehydrated using strong dehydrating agents to yield this compound.[4]

-

Reaction of Halogenated Precursors with Cyanide Salts: The reaction of a suitable halogenated four-carbon substrate, such as 1-bromo-1-propene, with a cyanide salt like potassium cyanide can produce this compound. A reported synthesis of cis-crotononitrile from cis-1-bromo-1-propene (B1330963) and potassium cyanide in the presence of a palladium catalyst and a crown ether achieved a high yield.

Logical Relationships in this compound Synthesis

The following diagram illustrates the primary synthetic pathways to this compound, highlighting the key starting materials and intermediate steps.

Caption: Primary synthetic routes to this compound.

Experimental Workflow for Laboratory Synthesis

The following diagram outlines a typical workflow for the laboratory synthesis of this compound from crotonaldehyde via the oxime intermediate.

Caption: Laboratory synthesis workflow for this compound.

Conclusion

The synthesis of this compound has a rich history, evolving from early laboratory curiosities to efficient, large-scale industrial processes. The development of methods such as the dehydration of crotonaldehyde oxime and, most significantly, the ammoxidation of crotonaldehyde, has made this important chemical intermediate readily available for its diverse applications in the pharmaceutical, agrochemical, and polymer industries. Understanding the historical context and the technical details of these synthetic routes provides valuable insights for contemporary chemists and chemical engineers.

References

- 1. par.nsf.gov [par.nsf.gov]

- 2. EP3400090B1 - Catalyst compositions and ammoxidation processes - Google Patents [patents.google.com]

- 3. Ammoxidation - Wikipedia [en.wikipedia.org]

- 4. EP1366019B1 - Ammoxidation of a mixture of alcohols to a mixture of nitriles to acetonitrile and hcn - Google Patents [patents.google.com]

Crotononitrile CAS number and nomenclature

An In-depth Technical Guide to Crotononitrile (B213123): CAS Numbers, Nomenclature, and Scientific Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound, a versatile chemical intermediate. It covers its various CAS numbers and detailed nomenclature, alongside its chemical and physical properties. The document outlines detailed experimental protocols for its synthesis, purification, and analysis. Furthermore, it delves into its applications in organic synthesis and its biological effects, particularly its neurotoxicity, providing valuable information for professionals in research and drug development.

Nomenclature and CAS Numbers

This compound, a simple unsaturated nitrile, exists as cis (Z) and trans (E) isomers. The nomenclature and CAS numbers for these forms, as well as their mixture, are crucial for accurate identification and sourcing.

| Isomer/Mixture | IUPAC Name | CAS Number | Synonyms |

| trans-Crotononitrile | (E)-But-2-enenitrile | 627-26-9 | (E)-2-Butenenitrile, trans-2-Butenenitrile, Crotonic acid nitrile |

| cis-Crotononitrile | (Z)-But-2-enenitrile | 1190-76-7 | (Z)-2-Butenenitrile, cis-2-Butenenitrile, Isothis compound |

| Mixture of cis and trans | But-2-enenitrile | 4786-20-3 | 2-Butenenitrile, this compound |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are essential for its handling, storage, and application in various experimental setups.

| Property | Value |

| Molecular Formula | C₄H₅N |

| Molecular Weight | 67.09 g/mol [1] |

| Appearance | Colorless to pale yellow liquid[2] |

| Boiling Point | 120-121 °C (mixture of isomers) |

| Density | 0.824 g/mL at 25 °C (mixture of isomers) |

| Flash Point | 16 °C |

| Solubility | Soluble in organic solvents like ethanol (B145695) and ether; limited solubility in water.[2] |

Synthesis of this compound

This compound can be synthesized through various methods. The two primary routes are the dehydration of crotonamide (B15916) and the reaction of crotonaldehyde (B89634) with hydroxylamine.

Synthesis of trans-Crotononitrile from Crotonic Acid

A common laboratory-scale synthesis involves the conversion of trans-crotonic acid to trans-crotonamide, followed by dehydration.

Experimental Protocol:

-

Synthesis of trans-Crotonamide:

-

In a round-bottom flask, suspend trans-crotonic acid in an excess of thionyl chloride.

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the mixture under reflux until the reaction is complete (monitored by the cessation of gas evolution).

-

Remove the excess thionyl chloride by distillation under reduced pressure.

-

Carefully add the resulting crude crotonyl chloride to a cooled, concentrated aqueous ammonia (B1221849) solution with vigorous stirring.

-

Collect the precipitated trans-crotonamide by filtration, wash with cold water, and dry.

-

-

Dehydration of trans-Crotonamide:

-

In a flask equipped with a distillation apparatus, mix the dried trans-crotonamide with a dehydrating agent such as phosphorus pentoxide or benzenesulfonyl chloride in the presence of a base like pyridine.

-